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Compound of Interest

Compound Name: Triethyl phosphonobromoacetate

Cat. No.: B1313538 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of

Triethyl phosphonobromoacetate, a key reagent in modern organic synthesis. Primarily

geared towards researchers, scientists, and professionals in drug development, this document

details its characteristics, synthesis, and application in the Horner-Wadsworth-Emmons

reaction, offering a valuable resource for the synthesis of complex molecular architectures.

Physical and Chemical Properties
Triethyl phosphonobromoacetate is a specialty chemical reagent utilized in organic

synthesis. At standard conditions, it is presumed to be a colorless to light yellow liquid, a

characteristic common to similar phosphonate esters. Its key physical and chemical properties

are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1313538?utm_src=pdf-interest
https://www.benchchem.com/product/b1313538?utm_src=pdf-body
https://www.benchchem.com/product/b1313538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 23755-73-9

Molecular Formula C₈H₁₆BrO₅P

Molecular Weight 303.09 g/mol

Boiling Point 128-131 °C (at 1 Torr)[1]

Density 1.3742 g/cm³[1]

Appearance Colorless to light yellow liquid (inferred)

State at STP Liquid

Synthesis of Triethyl Phosphonobromoacetate
The synthesis of Triethyl phosphonobromoacetate is typically achieved via the Michaelis-

Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this

case, triethyl phosphite, on an alkyl halide, ethyl bromoacetate. The reaction proceeds through

a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate

product.

Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:

Triethyl phosphite

Ethyl bromoacetate

Round-bottom flask

Reflux condenser

Heating mantle

Distillation apparatus

Procedure:
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To a dry, round-bottom flask equipped with a reflux condenser and distillation head, add ethyl

bromoacetate.

Slowly add triethyl phosphite to the reaction flask. An equimolar ratio or a slight excess of

triethyl phosphite is typically used.

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction

temperature is generally maintained to ensure a steady reaction rate while allowing for the

removal of the ethyl bromide byproduct by distillation.

Monitor the progress of the reaction by observing the cessation of ethyl bromide distillation.

Once the reaction is complete, allow the mixture to cool to room temperature.

The crude Triethyl phosphonobromoacetate can be purified by vacuum distillation.

Characterization:

The structure and purity of the synthesized Triethyl phosphonobromoacetate are confirmed

using standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are

used to confirm the molecular structure.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (P=O, C=O, C-O).

Mass Spectrometry (MS): To confirm the molecular weight.
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Synthesis of Triethyl phosphonobromoacetate.
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Application in the Horner-Wadsworth-Emmons
(HWE) Reaction
Triethyl phosphonobromoacetate is a valuable reagent in the Horner-Wadsworth-Emmons

(HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The HWE

reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form

an alkene. The use of phosphonates like Triethyl phosphonobromoacetate offers several

advantages over the traditional Wittig reaction, including the formation of a water-soluble

phosphate byproduct that is easily removed during workup.

The reaction typically proceeds through the deprotonation of the phosphonate by a base to

form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the

carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.

Subsequent elimination of this intermediate yields the desired alkene and a phosphate ester

byproduct. The HWE reaction generally favors the formation of the (E)-alkene.

Experimental Protocol: Horner-Wadsworth-Emmons
Reaction
Materials:

Triethyl phosphonobromoacetate

Aldehyde or Ketone

Base (e.g., Sodium hydride, Potassium tert-butoxide)

Anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide)

Round-bottom flask

Magnetic stirrer

Inert atmosphere setup (Nitrogen or Argon)

Procedure:
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In a dry, round-bottom flask under an inert atmosphere, prepare a suspension of the base in

the anhydrous solvent.

Cool the suspension to 0 °C.

Slowly add a solution of Triethyl phosphonobromoacetate in the anhydrous solvent to the

cooled suspension.

Stir the mixture at 0 °C for a specified time to allow for the formation of the phosphonate

carbanion.

Add a solution of the aldehyde or ketone in the anhydrous solvent to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel.
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Horner-Wadsworth-Emmons reaction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1313538?utm_src=pdf-body-img
https://www.benchchem.com/product/b1313538?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Michaelis_Arbuzov_Synthesis_of_Alkyl_Phosphonates_Application_Notes_and_Protocols_for_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Triethyl Phosphonobromoacetate: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313538#physical-appearance-and-state-of-triethyl-
phosphonobromoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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